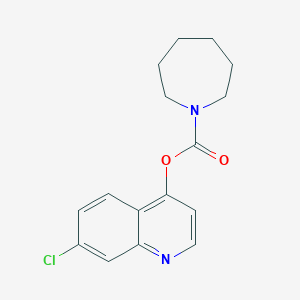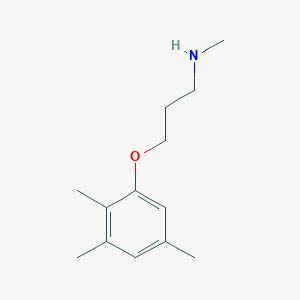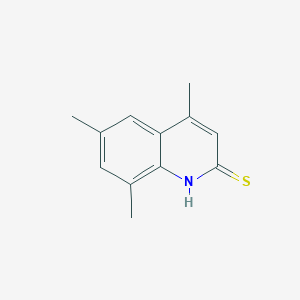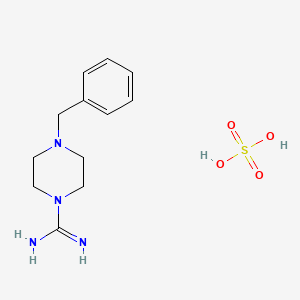
1-Azepanecarboxylic acid (7-chloro-4-quinolinyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azepanecarboxylic acid (7-chloro-4-quinolinyl) ester is a member of quinolines and an organochlorine compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
- A related compound, 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid, and its esters have been synthesized and evaluated for cytotoxicity and anti-HIV properties. Particularly, the 9-carboxyl (1s)-endo-(-)-borneol ester exhibited marginal cytotoxic activity in various cell lines (Zhang et al., 2003).
Synthesis Techniques
- Research into the synthesis of related quinoline carboxylic acid esters, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrates the potential for large-scale manufacturing and the versatility of these compounds in pharmaceutical applications (Bänziger et al., 2000).
Development of Heterocyclic Compounds
- Another study reports the synthesis of polycyclic-fused heterocycles combining quinoline and benzoxepine, demonstrating the chemical versatility and potential for creating complex molecular structures with pharmaceutical relevance (Li et al., 2012).
Advances in Friedel–Crafts Chemistry
- The construction of functionalized tetracyclic quinolines through Friedel–Crafts acylation and Beckmann rearrangement illustrates advanced techniques in the synthesis of complex quinoline derivatives, which are crucial in the development of new pharmaceutical agents (Abd El-Aal & Khalaf, 2019).
Antibacterial Activity
- A study on thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, synthesized using microwave irradiation, highlights their potential antibacterial properties, indicating the broader biomedical applications of quinoline derivatives (Raghavendra et al., 2006).
Innovative Synthesis Methods
- Research into the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative methods for creating quinoline compounds, which could be pivotal in the development of novel pharmaceuticals (Szakonyi et al., 2002).
Pharmacological Relevance
- The synthesis and crystal structures of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, as demonstrated in one study, underscore their pharmacological relevance, paving the way for potential drug development (Watermeyer et al., 2009).
Eigenschaften
Molekularformel |
C16H17ClN2O2 |
|---|---|
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
(7-chloroquinolin-4-yl) azepane-1-carboxylate |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-5-6-13-14(11-12)18-8-7-15(13)21-16(20)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 |
InChI-Schlüssel |
QBGNBCNFOZTKHI-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Kanonische SMILES |
C1CCCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1225001.png)

![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)
![2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine](/img/structure/B1225005.png)
![6-[1-oxo-2-[[4-(phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1225006.png)

![1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1225010.png)

![[4-(4-bromo-2-chlorophenyl)sulfonyl-1-piperazinyl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B1225014.png)



![1-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3-[oxo(thiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1225022.png)
![2-(1-Adamantyl)-5-(4-ethoxy-3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B1225024.png)
